![molecular formula C21H25NO2S B14378680 7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid CAS No. 89901-50-8](/img/structure/B14378680.png)
7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound that features both thiophene and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the pent-1-en-1-yl group and the hept-6-enoic acid chain . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hept-6-enoic acid chain can be reduced to single bonds.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the hept-6-enoic acid chain may produce heptanoic acid derivatives.
Applications De Recherche Scientifique
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Known for its anti-inflammatory and antioxidant activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-tumor activities.
Uniqueness
7-[5-(Pent-1-en-1-yl)thiophen-2-yl]-7-(pyridin-3-yl)hept-6-enoic acid is unique due to its specific combination of thiophene and pyridine moieties, along with the pent-1-en-1-yl and hept-6-enoic acid chains. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
89901-50-8 |
|---|---|
Formule moléculaire |
C21H25NO2S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
7-(5-pent-1-enylthiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C21H25NO2S/c1-2-3-5-10-18-13-14-20(25-18)19(17-9-8-15-22-16-17)11-6-4-7-12-21(23)24/h5,8-11,13-16H,2-4,6-7,12H2,1H3,(H,23,24) |
Clé InChI |
QBXKOEBZOWBPLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC=C(S1)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


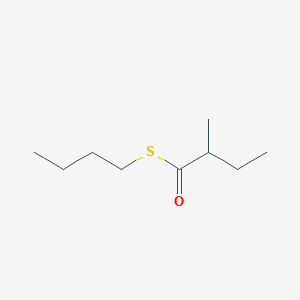
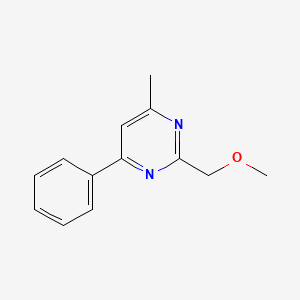
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
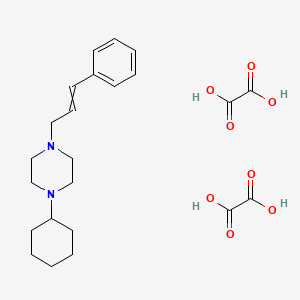
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
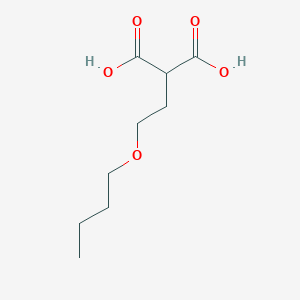
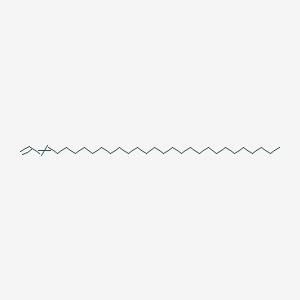
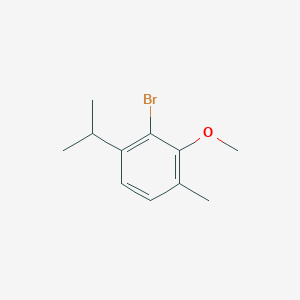
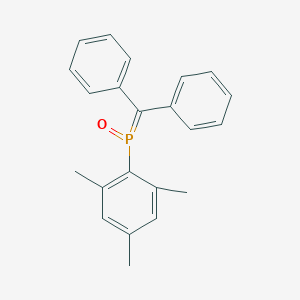

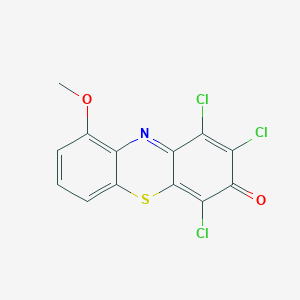
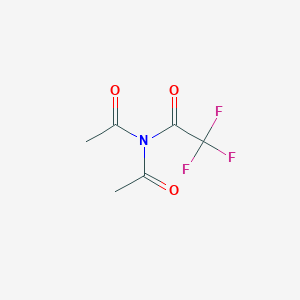
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
